

Application Notes & Protocols: 18-carboxy dinor Leukotriene B4 ELISA Kit

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Compound of Interest

Compound Name: 18-carboxy dinor Leukotriene B4

Cat. No.: B15601544

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Application Notes

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, known for its powerful chemoattractant properties and its role in inflammation.^{[1][2]} The metabolism of LTB4 is a critical process for the biological inactivation and clearance of this inflammatory signal. In hepatocytes, LTB4 undergoes ω -oxidation to 20-carboxy LTB4, followed by β -oxidation, leading to the formation of **18-carboxy dinor Leukotriene B4** (18-carboxy dinor LTB4).^{[3][4][5][6]} This metabolite is more water-soluble and is a key terminal product excreted in urine.^[6]

Consequently, the quantification of 18-carboxy dinor LTB4 serves as a reliable method for assessing in vivo LTB4 production over time, making it a valuable biomarker for inflammatory processes and the efficacy of anti-inflammatory therapies.

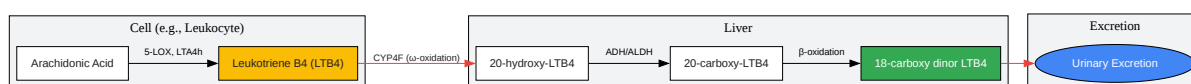
Principle of the Assay

This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of 18-carboxy dinor LTB4 in biological samples. The assay is based on the competition between 18-carboxy dinor LTB4 in the sample and a fixed amount of enzyme-conjugated 18-carboxy dinor LTB4 for a limited number of binding sites on a specific antibody coated on the microplate wells.^{[7][8][9][10]}

The process involves adding the sample or standard to wells pre-coated with the antibody, followed by the addition of an enzyme-labeled 18-carboxy dinor LTB4 conjugate. During incubation, the free analyte in the sample competes with the enzyme conjugate for antibody binding. After a washing step to remove unbound components, a substrate solution is added. The enzyme catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of 18-carboxy dinor LTB4 in the sample; higher concentrations of the analyte in the sample lead to a weaker signal.[7][8][11] The concentration is then determined by comparing the absorbance of the samples to a standard curve.

Leukotriene B4 Metabolic Pathway

The following diagram illustrates the metabolic conversion of Leukotriene B4 to its urinary metabolite, 18-carboxy dinor LTB4.



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Metabolic pathway of Leukotriene B4 to 18-carboxy dinor LTB4.

Applications

- **Inflammation Research:** Monitoring in vivo LTB4 production in inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease.
- **Drug Development:** Assessing the pharmacodynamic effects of inhibitors targeting the LTB4 pathway (e.g., 5-lipoxygenase inhibitors).
- **Clinical Research:** Evaluating inflammation status in various patient cohorts and clinical trials.
- **Biomarker Discovery:** Using urinary 18-carboxy dinor LTB4 as a non-invasive biomarker of systemic inflammation.

Performance Characteristics

The following data are representative of the performance of this ELISA kit. Performance may vary between lots.

Parameter	Value
Assay Type	Competitive ELISA
Assay Range	7.8 - 1,000 pg/mL
Sensitivity (80% B/B ₀)	Approx. 15 pg/mL
Midpoint (50% B/B ₀)	100 - 150 pg/mL
Sample Types	Urine, Plasma, Serum, Cell Culture Supernatants
Intra-Assay Precision	< 10%
Inter-Assay Precision	< 15%
Cross-Reactivity	
18-carboxy dinor LTB ₄	100%
20-carboxy LTB ₄	< 5%
Leukotriene B ₄ (LTB ₄)	< 0.1%
Leukotriene C ₄ /D ₄ /E ₄	< 0.01%

Experimental Protocols

A. Reagent Preparation

- Wash Buffer: Dilute the concentrated Wash Buffer 1:10 with ultrapure water. Store at 4°C.
- Standard Stock Solution (10 ng/mL): Reconstitute the lyophilized 18-carboxy dinor LTB₄ standard with the provided Standard Diluent as instructed on the vial label.
- Working Standards: Prepare a serial dilution of the Standard Stock Solution in Standard Diluent to create standards ranging from 1,000 pg/mL to 7.8 pg/mL. A typical dilution series is

as follows:

- Label 8 tubes (#1 - #8).
- Add 500 μ L of Standard Diluent to tubes #2 - #8.
- Create Standard #1 (1,000 pg/mL) by adding 100 μ L of the 10 ng/mL Stock to 900 μ L of Standard Diluent in tube #1.
- Transfer 500 μ L from tube #1 to tube #2, mix.
- Repeat this 2-fold serial dilution for tubes #3 through #8.
- The Standard Diluent serves as the zero standard (0 pg/mL).
- Enzyme Conjugate: Dilute the concentrated Enzyme Conjugate with Assay Buffer as specified in the kit manual just prior to use.
- Antibody Solution: Reconstitute or dilute the specific antibody with Assay Buffer as specified in the kit manual.

B. Sample Preparation

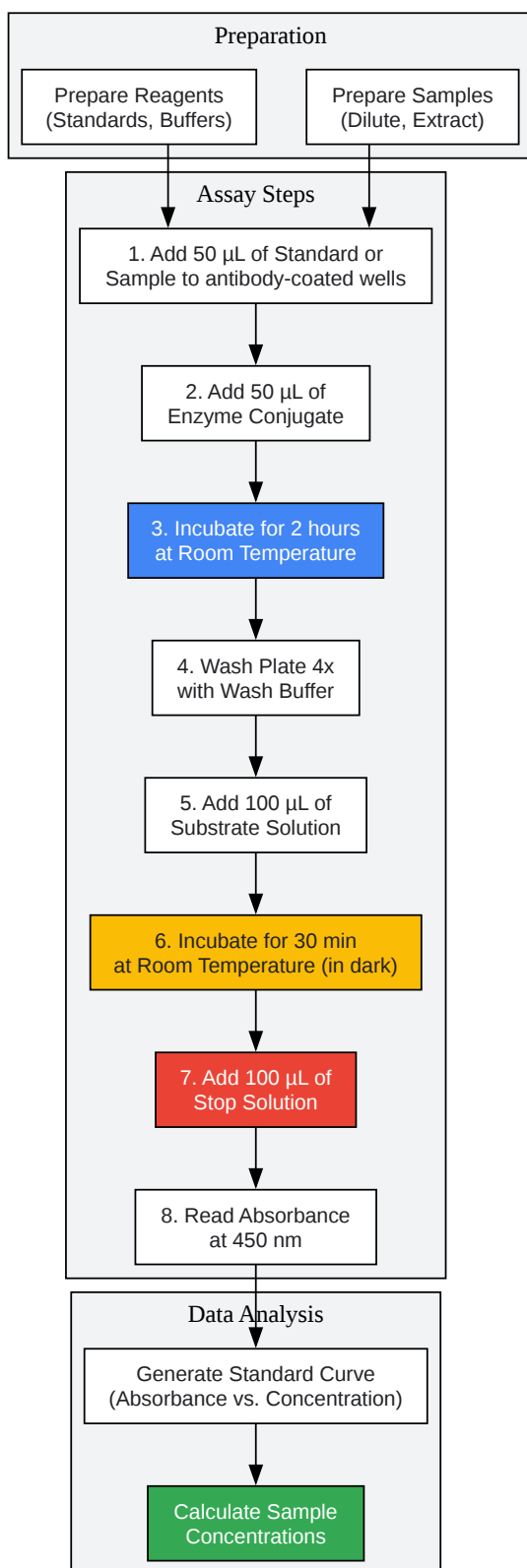
- Urine: Centrifuge urine samples at 1,000 x g for 15 minutes to remove particulate matter. Samples may need to be diluted with Standard Diluent if concentrations are expected to be high.
- Plasma/Serum: For plasma, collect blood using EDTA or heparin as an anticoagulant.[\[12\]](#) Centrifuge at 1,000 x g for 15 minutes at 4°C. For serum, allow blood to clot before centrifugation.[\[13\]](#) Protein precipitation or solid-phase extraction (SPE) is recommended to remove interfering substances.
 - Protein Precipitation: Add cold ethanol (4x the sample volume), vortex, incubate at 4°C for 5 minutes, and centrifuge at 3,000 x g for 10 minutes.[\[14\]](#) Evaporate the supernatant and resuspend the residue in Standard Diluent.
 - Solid-Phase Extraction (SPE): Acidify the sample to pH ~4.0.[\[14\]](#)[\[15\]](#) Use a C18 SPE column, wash with 15% ethanol, and elute with a solvent like ethyl acetate or methanol.

[15] Evaporate the eluate and reconstitute in Standard Diluent.

- Cell Culture Supernatants: Centrifuge to remove cells and debris. Dilute with Standard Diluent as needed.

C. Assay Procedure Workflow

The diagram below outlines the key steps of the competitive ELISA protocol.



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Workflow for the 18-carboxy dinor LTB4 Competitive ELISA.

D. Step-by-Step Protocol

- **Prepare Reagents and Samples:** Bring all reagents and samples to room temperature before use.
- **Add Standards and Samples:** Add 50 μL of each standard, control, and prepared sample to the appropriate wells of the antibody-coated microplate.
- **Add Enzyme Conjugate:** Add 50 μL of the diluted Enzyme Conjugate to each well.
- **Incubate:** Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
- **Wash:** Aspirate the contents of the wells and wash each well 4 times with 300 μL of diluted Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
- **Add Substrate:** Add 100 μL of Substrate Solution to each well.
- **Develop:** Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
- **Stop Reaction:** Add 100 μL of Stop Solution to each well. The color will change from blue to yellow.
- **Read Plate:** Measure the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

E. Data Analysis

- **Average Duplicates:** Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- **Generate Standard Curve:** Plot the average absorbance (Y-axis) against the known concentration of the standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended. The absorbance values will be inversely proportional to the concentration.
- **Calculate Concentrations:** Use the standard curve to determine the concentration of 18-carboxy dinor LTB4 in each sample.

- Correct for Dilution: Multiply the calculated concentration by the sample dilution factor to obtain the final concentration in the original sample.

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References

- 1. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Metabolism of leukotriene B4 in isolated rat hepatocytes. Identification of a novel 18-carboxy-19,20-dinor leukotriene B4 metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leukotriene-B-4--Express-ELISA-Kit, 96WELL | Labscoop [labscoop.com]
- 7. Competitive ELISA [elisa-antibody.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. Competitive ELISA: Principles, Methods, and Key Differences - MULTI SCIENCES [multisciences.net]
- 10. Competitive ELISA Principle | Sino Biological [sinobiological.com]
- 11. microbenotes.com [microbenotes.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. content.abcam.com [content.abcam.com]
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